molecular formula C25H22N4O2 B2678421 1-(3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1008473-69-5

1-(3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2678421
CAS No.: 1008473-69-5
M. Wt: 410.477
InChI Key: LSVYJPYDNQUKFE-UHFFFAOYSA-N
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Description

1-(3’-(Furan-2-yl)-1’-phenyl-5-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone is a complex organic compound featuring a unique structure that combines furan, phenyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-(furan-2-yl)-1’-phenyl-5-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow chemistry techniques to enhance yield and purity while reducing reaction times and waste.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and tolyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Chemistry:

    Catalysis: The compound’s structure allows it to act as a ligand in coordination chemistry, potentially useful in catalysis.

    Materials Science: Its unique electronic properties make it a candidate for organic electronic materials.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in inflammation or cancer.

Industry:

    Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The compound’s biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The furan and pyrazole rings can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. The phenyl and tolyl groups may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

    1-(3’-Furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-pyrazole: Lacks the bipyrazole structure, potentially less complex in synthesis.

    1-(3’-Furan-2-yl)-1’-phenyl-5-(p-tolyl)-3,4-dihydro-1’H,2H-pyrazole:

Uniqueness: The presence of both furan and pyrazole rings, along with the phenyl and tolyl groups, provides a unique combination of electronic and steric properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

1-[3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-17-10-12-19(13-11-17)22-15-23(29(26-22)18(2)30)21-16-28(20-7-4-3-5-8-20)27-25(21)24-9-6-14-31-24/h3-14,16,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVYJPYDNQUKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CO4)C5=CC=CC=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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